Nilotinib is a synthetic small-molecule kinase inhibitor. [] It is classified as a tyrosine kinase inhibitor (TKI) and is primarily known for its role in scientific research related to cancer treatment, particularly chronic myeloid leukemia (CLL). [, , ]
Synthesis Analysis
Nilotinib synthesis involves multiple steps, typically starting with commercially available materials like 5-bromo-3-(trifluoromethyl)phenylamine and ethyl 3-amino-4-methyl benzoate. [] Key reactions include:
Coupling Reaction: 5-bromo-3-(trifluoromethyl)phenylamine reacts with 4-methyl-1H-imidazole in the presence of a catalyst system like cesium carbonate and cuprous iodide. This forms the imidazole substituted aniline derivative. []
Guanidine Formation and Cyclization: Ethyl 3-amino-4-methyl benzoate is converted to a guanidine derivative using cyanamide. This intermediate undergoes cyclization with reagents like 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-one to yield the pyrimidine ring structure. []
Amide Coupling and Deprotection: The final steps involve protecting groups, hydrolysis, and amide coupling reactions to connect the synthesized fragments. Subsequent deprotection affords Nilotinib. []
Molecular Structure Analysis
Nilotinib consists of: [, , ]
Mechanism of Action
Nilotinib acts by binding to the ATP-binding site of specific tyrosine kinases, particularly BCR-ABL. [, ] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, ultimately blocking the proliferation of cells dependent on these kinases. []
Physical and Chemical Properties Analysis
Nilotinib exists in different crystalline forms and as an amorphous form. [] Its hydrochloride salt is often used in pharmaceutical formulations. [, , ] Specific data on its physical properties (melting point, boiling point, solubility) are not provided in the excerpts.
Applications
Chronic myeloid leukemia (CLL): It is a second-generation TKI used to treat CLL, particularly in patients resistant or intolerant to imatinib. [, , , , ]
Systemic Mastocytosis: Nilotinib has shown efficacy in treating systemic mastocytosis, especially in cases driven by FIP1L1-PDGFRa fusion genes. []
Other Cancers: Research explores its use against other cancers due to its inhibitory activity against kinases like c-Kit, PDGFR, DDR1, and DDR2. [, , , ]
Future Directions
Overcoming Resistance: Investigating mechanisms of resistance to Nilotinib and developing strategies to overcome them is crucial for improving its long-term efficacy. []
Combination Therapies: Exploring Nilotinib's potential in combination with other therapies, like chemotherapy or other targeted agents, could enhance its therapeutic benefit. [, ]
New Applications: Identifying and validating novel targets of Nilotinib beyond its known activity against BCR-ABL and related kinases could expand its clinical utility. []
Compound Description: CTB is a potent activator of the p300 histone acetyltransferase (HAT) enzyme. It effectively activates the acetylation process by recruiting acetyl-CoA to the active site of p300.
Compound Description: Nilotinib is a potent inhibitor of various tyrosine kinases, including BCR-ABL, DDR1, DDR2, c-Kit, and PDGFR. It demonstrates significant anti-inflammatory effects and is used in treating chronic myeloid leukemia (CML).
Compound Description: Compound 3e exhibits broad-spectrum antimicrobial activity. It demonstrates potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis.
Compound Description: Similar to compound 3e, compound 3f also exhibits a broad spectrum of antimicrobial activity. It shows potent activity against a range of bacterial strains, including MRSA, vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.